molecular formula C11H8N4O5 B13767896 N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide CAS No. 57905-63-2

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide

Katalognummer: B13767896
CAS-Nummer: 57905-63-2
Molekulargewicht: 276.20 g/mol
InChI-Schlüssel: GZVHDPQRCXMIIU-GHXNOFRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide is a complex organic compound that belongs to the class of nitrofurans Nitrofurans are known for their broad-spectrum antimicrobial properties and are used in various medical and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide involves several steps. One common method starts with the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde. This intermediate is then reacted with 4-pyridinecarboxylic acid hydrazide under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and condensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its potential in treating infections caused by drug-resistant bacteria.

    Industry: Used in the synthesis of dyes and other industrial chemicals

Wirkmechanismus

The compound exerts its effects primarily through its nitrofuran moiety. The nitrofuran group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components. This mechanism is similar to other nitrofuran antibiotics, making it effective against a broad range of bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other nitrofuran compounds. Its combination of a nitrofuran moiety with a pyridinecarboxamide group makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

57905-63-2

Molekularformel

C11H8N4O5

Molekulargewicht

276.20 g/mol

IUPAC-Name

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide

InChI

InChI=1S/C11H8N4O5/c16-11(8-3-5-14(17)6-4-8)13-12-7-9-1-2-10(20-9)15(18)19/h1-7H,(H,13,16)/b12-7-

InChI-Schlüssel

GZVHDPQRCXMIIU-GHXNOFRVSA-N

Isomerische SMILES

C1=C[N+](=CC=C1C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-])[O-]

Kanonische SMILES

C1=C[N+](=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.